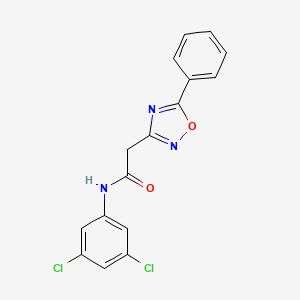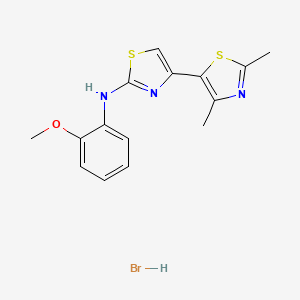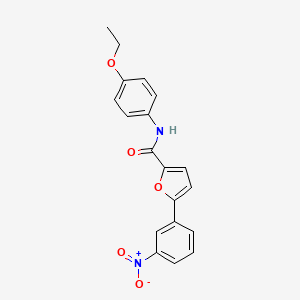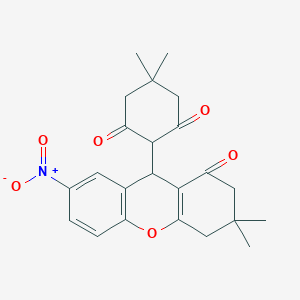![molecular formula C19H22O5 B5213207 4-[2-(2-isopropoxyphenoxy)ethoxy]-3-methoxybenzaldehyde](/img/structure/B5213207.png)
4-[2-(2-isopropoxyphenoxy)ethoxy]-3-methoxybenzaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[2-(2-isopropoxyphenoxy)ethoxy]-3-methoxybenzaldehyde, also known as IPEB, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound belongs to the family of benzaldehyde derivatives and has been studied extensively for its biochemical and physiological effects. In
Aplicaciones Científicas De Investigación
4-[2-(2-isopropoxyphenoxy)ethoxy]-3-methoxybenzaldehyde has been studied for its potential therapeutic applications in various fields of scientific research. One of the most promising applications of this compound is in the treatment of cancer. Studies have shown that this compound can induce apoptosis, or programmed cell death, in cancer cells by activating the caspase pathway. This makes this compound a potential candidate for the development of anti-cancer drugs.
In addition to cancer research, this compound has also been studied for its potential neuroprotective effects. Studies have shown that this compound can protect neurons from oxidative stress and prevent neuronal damage. This makes this compound a potential candidate for the development of drugs for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Mecanismo De Acción
The mechanism of action of 4-[2-(2-isopropoxyphenoxy)ethoxy]-3-methoxybenzaldehyde involves the activation of the caspase pathway, which leads to apoptosis in cancer cells. This compound has also been shown to act as an antioxidant and protect neurons from oxidative stress. The exact mechanism of action of this compound is still being studied, and further research is needed to fully understand its therapeutic potential.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. Studies have shown that this compound can induce apoptosis in cancer cells, protect neurons from oxidative stress, and reduce inflammation. This compound has also been shown to have anti-angiogenic properties, which means it can prevent the growth of blood vessels in tumors.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 4-[2-(2-isopropoxyphenoxy)ethoxy]-3-methoxybenzaldehyde is its potential therapeutic applications in cancer and neurodegenerative diseases. However, there are also some limitations to using this compound in lab experiments. One limitation is the potential toxicity of this compound, which can affect the viability of cells and tissues. Another limitation is the need for further research to fully understand the mechanism of action of this compound and its potential side effects.
Direcciones Futuras
There are several future directions for the study of 4-[2-(2-isopropoxyphenoxy)ethoxy]-3-methoxybenzaldehyde. One direction is the development of anti-cancer drugs based on the mechanism of action of this compound. Another direction is the development of drugs for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Further research is also needed to fully understand the biochemical and physiological effects of this compound and its potential side effects.
Conclusion:
In conclusion, this compound, or this compound, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound has been studied for its potential anti-cancer and neuroprotective effects and has shown promising results in various studies. Further research is needed to fully understand the mechanism of action of this compound and its potential side effects, but its potential as a candidate for the development of drugs for the treatment of cancer and neurodegenerative diseases makes it an exciting area of research.
Métodos De Síntesis
4-[2-(2-isopropoxyphenoxy)ethoxy]-3-methoxybenzaldehyde can be synthesized through a multi-step process that involves the reaction of 4-hydroxy-3-methoxybenzaldehyde with 2-isopropoxyphenol in the presence of a base such as sodium hydride. The resulting product is then treated with ethylene oxide to produce the final compound, this compound. This synthesis method has been optimized through various studies to achieve high yields and purity of the final product.
Propiedades
IUPAC Name |
3-methoxy-4-[2-(2-propan-2-yloxyphenoxy)ethoxy]benzaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22O5/c1-14(2)24-18-7-5-4-6-16(18)22-10-11-23-17-9-8-15(13-20)12-19(17)21-3/h4-9,12-14H,10-11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYOYHVWPLHTTMA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=CC=C1OCCOC2=C(C=C(C=C2)C=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[benzyl(methyl)amino]-N-(3-isoxazolylmethyl)-2-indanecarboxamide](/img/structure/B5213142.png)

![4-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}-N-[(1R)-1-(3-methoxyphenyl)ethyl]benzamide](/img/structure/B5213149.png)


![3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-[4-(3-methoxybenzoyl)-1-piperazinyl]pyridazine](/img/structure/B5213167.png)
![1-(3-chlorophenyl)-5-({[3-(1H-imidazol-1-yl)propyl]amino}methylene)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5213171.png)
![2-(4-bromophenoxy)-N-{[(5-chloro-2-pyridinyl)amino]carbonothioyl}acetamide](/img/structure/B5213184.png)
![5-(3,4-dimethoxyphenyl)-3-{[2-(5-methyl-3-isoxazolyl)-1-pyrrolidinyl]carbonyl}isoxazole](/img/structure/B5213186.png)
![1-methyl-5-({methyl[(1-propyl-1H-pyrazol-4-yl)methyl]amino}carbonyl)-1H-pyrazole-4-carboxylic acid](/img/structure/B5213187.png)

amine oxalate](/img/structure/B5213195.png)
![N~1~-(sec-butyl)-N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-(4-methylphenyl)glycinamide](/img/structure/B5213196.png)